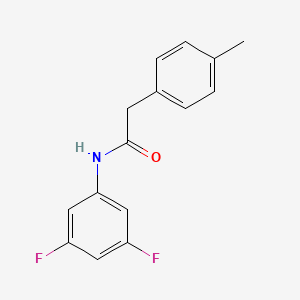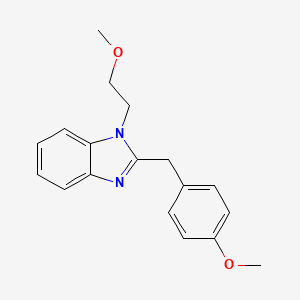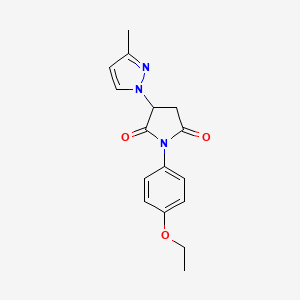![molecular formula C16H20N2 B4385805 2,3,3,6,6,7-hexamethyl-3,6-dihydropyrrolo[3,2-g]indole](/img/structure/B4385805.png)
2,3,3,6,6,7-hexamethyl-3,6-dihydropyrrolo[3,2-g]indole
説明
2,3,3,6,6,7-hexamethyl-3,6-dihydropyrrolo[3,2-g]indole (HMDPI) is a chemical compound that belongs to the class of pyrroloindole alkaloids. It has been found to possess various biological activities, including antitumor, antibacterial, and anti-inflammatory properties.
科学的研究の応用
2,3,3,6,6,7-hexamethyl-3,6-dihydropyrrolo[3,2-g]indole has been extensively studied for its potential as an antitumor agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2,3,3,6,6,7-hexamethyl-3,6-dihydropyrrolo[3,2-g]indole has also been found to possess antibacterial activity against both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In addition, 2,3,3,6,6,7-hexamethyl-3,6-dihydropyrrolo[3,2-g]indole has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
作用機序
The mechanism of action of 2,3,3,6,6,7-hexamethyl-3,6-dihydropyrrolo[3,2-g]indole is not fully understood. However, it has been proposed that 2,3,3,6,6,7-hexamethyl-3,6-dihydropyrrolo[3,2-g]indole exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that 2,3,3,6,6,7-hexamethyl-3,6-dihydropyrrolo[3,2-g]indole inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. The antibacterial activity of 2,3,3,6,6,7-hexamethyl-3,6-dihydropyrrolo[3,2-g]indole is thought to be due to its ability to disrupt bacterial cell membranes. The anti-inflammatory activity of 2,3,3,6,6,7-hexamethyl-3,6-dihydropyrrolo[3,2-g]indole is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects:
2,3,3,6,6,7-hexamethyl-3,6-dihydropyrrolo[3,2-g]indole has been found to affect various biochemical and physiological processes. It has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and transcription. 2,3,3,6,6,7-hexamethyl-3,6-dihydropyrrolo[3,2-g]indole has also been found to inhibit the activity of protein kinases, such as Akt and ERK, which are involved in cell signaling and proliferation. In addition, 2,3,3,6,6,7-hexamethyl-3,6-dihydropyrrolo[3,2-g]indole has been found to induce the expression of heat shock proteins, which are involved in cellular stress response.
実験室実験の利点と制限
2,3,3,6,6,7-hexamethyl-3,6-dihydropyrrolo[3,2-g]indole has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been found to be stable under various conditions, including in the presence of oxygen and light. However, 2,3,3,6,6,7-hexamethyl-3,6-dihydropyrrolo[3,2-g]indole has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. In addition, 2,3,3,6,6,7-hexamethyl-3,6-dihydropyrrolo[3,2-g]indole has been found to be cytotoxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2,3,3,6,6,7-hexamethyl-3,6-dihydropyrrolo[3,2-g]indole. One area of research is the development of 2,3,3,6,6,7-hexamethyl-3,6-dihydropyrrolo[3,2-g]indole derivatives with improved antitumor activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of 2,3,3,6,6,7-hexamethyl-3,6-dihydropyrrolo[3,2-g]indole, particularly its ability to induce apoptosis in cancer cells. Additionally, further studies are needed to determine the potential clinical applications of 2,3,3,6,6,7-hexamethyl-3,6-dihydropyrrolo[3,2-g]indole, including its use as a chemotherapeutic agent or as a treatment for bacterial infections.
Conclusion:
In conclusion, 2,3,3,6,6,7-hexamethyl-3,6-dihydropyrrolo[3,2-g]indole is a promising compound with various biological activities, including antitumor, antibacterial, and anti-inflammatory properties. Its synthesis method is relatively simple, and it has been found to affect various biochemical and physiological processes. However, further research is needed to fully understand its mechanism of action and potential clinical applications.
特性
IUPAC Name |
2,3,3,6,6,7-hexamethylpyrrolo[3,2-g]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-9-15(3,4)11-7-8-12-14(13(11)17-9)18-10(2)16(12,5)6/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYUUQUQYBSANT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=CC3=C2N=C(C3(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 3-[(3-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4385722.png)

![3,7-di-2-furoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B4385727.png)



![N-cyclohexyl-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4385741.png)
![ethyl 4-[(4-cyano-2-fluorobenzoyl)amino]benzoate](/img/structure/B4385748.png)
![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide](/img/structure/B4385779.png)
![N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4385785.png)
![2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]-N-phenylacetamide](/img/structure/B4385790.png)

![N-ethyl-4-methoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4385797.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4385812.png)